(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid
Overview
Description
“(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid” is a research chemical with the molecular formula C13H21BN2O3 and a molecular weight of 264.13 g/mol . It’s not intended for human or veterinary use.
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 446.3±55.0 °C at 760 mmHg . The melting point and other physical properties are not specified .Scientific Research Applications
Organic Chemistry and Catalysis
Synthesis and Structure of Multifunctional Compounds : Boronic acids, including derivatives of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid, act as synthetic intermediates and building blocks. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid may provide new opportunities for application in organic chemistry (R. Zhang et al., 2017).
Catalysis in Synthesis of Biologically Active Compounds : Boron nitride nanomaterial-based solid acid catalysts, related to boronic acids, have been used for the synthesis of biologically active compounds. These catalysts are efficient, reusable, and applicable in microwave-assisted synthesis, demonstrating the role of boronic acid derivatives in facilitating chemical reactions (Arul Murugesan et al., 2017).
Medicinal Chemistry
Precursor in Pharmaceutical Synthesis : Derivatives of this compound serve as key synthetic intermediates in the production of pharmaceuticals like imatinib, highlighting their importance in drug synthesis (E. Koroleva et al., 2012).
Anticancer Molecule Characterization : Certain boronic acid-based molecules demonstrate promising anticancer activity, underlining the role of these compounds in the development of new therapeutic agents (Aarati Dilip Zagade et al., 2020).
Analytical Chemistry
Sensor Development : Boronic acid derivatives are used in the development of sensors for detecting ions and molecules. For example, a boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe, demonstrating its utility in sensitive and selective detection applications (M. Selvaraj et al., 2019).
Molecular Recognition : Phenylboronic acids, including derivatives similar to this compound, are employed for molecular recognition, particularly in the detection of diols and alpha-hydroxy acids (F. Sartain et al., 2008).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of serine proteases and other enzymes that contain active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming stable complexes that inhibit their activity. Additionally, this compound can bind to proteins and other biomolecules through its boronic acid group, facilitating the study of protein-ligand interactions and enzyme kinetics .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This interaction is facilitated by the boronic acid group, which forms a tetrahedral intermediate with the serine hydroxyl group. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can affect its efficacy and potency in biochemical assays. Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in protein expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolites can further interact with cellular proteins and enzymes, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments. This localization is influenced by the compound’s physicochemical properties and its interactions with cellular transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, through post-translational modifications and targeting signals. These modifications can direct this compound to its site of action, where it can interact with target proteins and exert its biochemical effects. The subcellular localization of the compound can also affect its stability and degradation, influencing its overall efficacy in biochemical assays .
Properties
IUPAC Name |
[3-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-15-5-7-16(8-6-15)9-10-19-13-4-2-3-12(11-13)14(17)18/h2-4,11,17-18H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNXWIONRVFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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